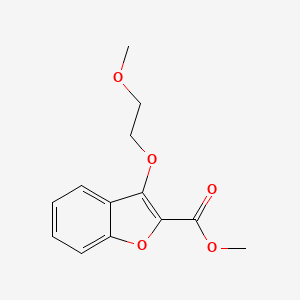

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H14O5/c1-15-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)16-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

SPFKZOXMTIVTOU-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(OC2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A prevalent method involves Friedel-Crafts acylation, where a phenolic substrate undergoes electrophilic substitution followed by intramolecular cyclization. For example, ethyl 3-methylbenzofuran-2-carboxylate derivatives have been synthesized via Friedel-Crafts reactions using Lewis acids like to activate carbonyl groups for cyclization. This method ensures regioselectivity, critical for positioning substituents on the benzofuran ring.

Esterification: Formation of the Methyl Ester

The methyl ester at position 2 is typically introduced early in the synthesis to stabilize the carboxylic acid intermediate and facilitate subsequent functionalization.

Fischer Esterification

Classical Fischer esterification involves refluxing the carboxylic acid with methanol in the presence of an acid catalyst (e.g., ). For example, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate was synthesized via this method, achieving yields >80% after 48 hours.

Typical Protocol:

Diazomethane Methylation

For acid-sensitive intermediates, diazomethane () in ether provides a rapid, room-temperature methylation. This method avoids prolonged heating, reducing the risk of decomposition.

Purification and Characterization

Crude products are purified via recrystallization or column chromatography, followed by spectroscopic validation.

Recrystallization

Methanol and ethanol are preferred solvents for recrystallizing benzofuran derivatives. For example, ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate hydrochloride was recrystallized from methanol/water (95:5) to achieve 27% yield.

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane gradients resolves impurities. High-performance liquid chromatography (HPLC) further ensures purity >95%, critical for pharmacological applications.

Spectroscopic Analysis

-

-NMR : Key signals include the methoxy protons ( 3.3–3.5 ppm) and benzofuran aromatic protons ( 6.8–7.6 ppm).

-

IR Spectroscopy : Ester carbonyl stretches appear at 1700–1750 cm.

Industrial-Scale Considerations

Patented processes emphasize scalability and cost-efficiency. For instance, a patent describing vilazodone synthesis highlights the use of pressurized ammonia gas (3–5 kg/cm) for amidation, achieving high yields with minimal byproducts. Similar strategies could be adapted for this compound, particularly in solvent selection (e.g., methanol or dichloromethane) and catalytic systems.

Optimized Industrial Protocol:

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or preparing intermediates for further derivatization.

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, reflux | 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid | Not specified | |

| Basic Hydrolysis | NaOH/H₂O, ethanol, 60–80°C | Same as above | Not specified |

Hydrolysis mechanisms depend on pH:

-

Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic : Hydroxide ions directly deprotonate the ester, forming a tetrahedral intermediate that collapses to release the carboxylate .

Amidation

The ester group can be converted to an amide via ammonolysis, enabling the synthesis of carboxamide derivatives. This is particularly relevant in medicinal chemistry for enhancing bioactivity.

Example Protocol

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | Formamide, sodium methoxide, N-methylpyrrolidone, 25–35°C, 2–10 hours | 3-(2-Methoxyethoxy)benzofuran-2-carboxamide | Not specified |

Key parameters:

-

Temperature : 25–35°C ensures optimal reaction kinetics without side reactions.

-

Solvent : N-methylpyrrolidone (NMP) enhances solubility and reaction efficiency .

Electrophilic Aromatic Substitution: Bromination

The benzofuran core participates in electrophilic substitution reactions. Bromination introduces bromine atoms at specific positions, guided by the directing effects of substituents.

Reported Bromination Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃ or CH₂Cl₂, room temperature, 30 minutes | Brominated derivative (position varies) | 97% |

In a related benzofuran derivative (ethyl 5-aminobenzofuran-2-carboxylate), bromination at the methyl group yielded a monosubstituted product . For Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate, the electron-donating methoxyethoxy group likely directs electrophiles to para or meta positions on the benzofuran ring.

a) Methoxyethoxy Group Reactivity

While not explicitly documented for this compound, ethers typically undergo cleavage under strong acidic (e.g., HBr/AcOH) or reductive conditions (e.g., LiAlH₄). Such reactions could theoretically yield diols or alcohols, expanding functionalization options.

b) Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may modify the benzofuran core. For example, introducing aryl/heteroaryl groups at halogenated positions could enhance structural diversity.

Stability and Side Reactions

-

Thermal Stability : Decomposition may occur above 150°C, necessitating controlled conditions during high-temperature reactions.

-

Oxidation : The benzofuran ring is susceptible to oxidation under harsh conditions (e.g., KMnO₄/H⁺), potentially forming diketones or quinones.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds similar to methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate have shown promising anticancer properties. Studies indicate that benzofuran derivatives can inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231. For instance, related compounds demonstrated IC50 values as low as 2.52 μM against these cells, comparable to established chemotherapeutics like Doxorubicin .

-

Enzyme Inhibition :

- Benzofuran-based carboxylic acids have been identified as effective inhibitors of carbonic anhydrase isoforms, which are important in various physiological processes and cancer progression. The inhibition constants (KIs) for these compounds range from submicromolar to low micromolar levels, highlighting their potential as therapeutic agents targeting enzyme activity .

-

Anti-inflammatory Properties :

- The presence of the benzofuran moiety in similar compounds has been linked to anti-inflammatory effects through the inhibition of enzymes such as 5-lipoxygenase, which is involved in inflammatory pathways. This suggests that this compound may also exhibit such properties.

Organic Synthesis Applications

- Synthetic Intermediates :

-

Reactivity Studies :

- The compound's reactivity can be explored through various synthetic routes, optimizing conditions for yield and purity based on desired applications. This flexibility makes it an attractive target for synthetic chemists aiming to develop novel compounds.

Biological Research Applications

-

Molecular Docking Studies :

- Molecular docking studies involving this compound can provide insights into its binding affinities with specific biological targets, including enzymes and receptors implicated in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses .

- Structure-Activity Relationship (SAR) :

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate and its derivatives involves interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit bacterial enzymes and disrupt microbial cell membranes, leading to their antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

The following analysis compares Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate with structurally analogous benzofuran derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Key Properties

Key Observations:

- Solubility: The methoxyethoxy group in the target compound improves solubility in polar solvents compared to phenoxymethyl (bulkier, less polar) or sulfinyl (polar but sterically hindered) substituents .

- Electronic Effects: Electron-donating groups (e.g., methoxyethoxy) stabilize intermediates during catalytic hydrogenation, as demonstrated in studies comparing ethyl and methyl esters of benzofuran derivatives .

Biological Activity

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological effects, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxyethoxy substituent at the 3-position and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 250.25 g/mol. The unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:

- Non-small cell lung carcinoma (A549 and NCI-H23)

- Breast carcinoma (MDA-MB-231)

- Cervical carcinoma (HeLa)

- Mechanism of Action : The anticancer activity is primarily attributed to:

- IC50 Values : The compound demonstrated varying IC50 values depending on the cell line:

Other Biological Activities

In addition to its anticancer properties, this compound exhibits other significant biological activities:

- Anti-inflammatory Effects : Similar benzofuran derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK activation .

- Antimicrobial Activity : Some studies suggest that benzofuran derivatives possess antimicrobial properties against various pathogens, although specific data on this compound is limited .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is influenced by their structural modifications. For instance:

- Substituents : The presence of methoxy groups at specific positions on the benzofuran ring enhances antiproliferative activity compared to unsubstituted or differently substituted analogs .

- Functional Groups : Variations in functional groups, such as amino or carbonyl groups, can significantly impact the potency and selectivity towards different biological targets .

Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the established synthetic pathways for Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves constructing the benzofuran core followed by functionalization. A cascade [3,3]-sigmatropic rearrangement/aromatization strategy (used for related 2-arylbenzofurans) can be adapted. Key intermediates include γ,δ-unsaturated ketones and precursors like 3-(phenoxymethyl)benzofuran, synthesized via Mitsunobu reactions or oxidative coupling. For example, NaH in THF has been used to deprotonate intermediates, enabling etherification or esterification steps . Solvents such as hexafluoropropan-2-ol and oxidants like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) are critical for regioselective benzofuran formation .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for confirming the benzofuran scaffold and substituent positions. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography, though less common, resolves stereochemistry and crystal packing, as demonstrated in structurally similar benzofuran derivatives .

Q. What are the typical purification techniques for isolating this compound with high purity?

- Methodological Answer : Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard for isolating intermediates and final products. Recrystallization from solvents like ethanol or methanol improves purity for crystalline derivatives. Automated flash chromatography systems enhance reproducibility in multi-step syntheses . Purity is validated via HPLC or GC-MS, with thresholds >95% for research-grade material .

Advanced Research Questions

Q. How does the substitution pattern on the benzofuran ring influence the compound’s reactivity in photochemical reactions?

- Methodological Answer : The 2-methoxyethoxy group at the 3-position alters electron density, directing photochemical behavior. For example, methyl benzofuran-2-carboxylate undergoes head-to-head syn codimerization under UV irradiation, suggesting the ester group stabilizes excited singlet states. Substituent effects can be probed via time-resolved spectroscopy and DFT calculations to map charge-transfer pathways. Competing pathways (e.g., homodimerization vs. codimerization) require controlled light exposure and solvent polarity adjustments .

Q. What strategies can address regioselective functionalization challenges in the benzofuran core?

- Methodological Answer : Directed C-H activation using palladium catalysts enables selective functionalization at the 4- or 5-positions. For example, SeO₂-mediated oxidation of methyl groups to aldehydes or carboxylic acids introduces handles for further derivatization . Protecting groups (e.g., benzyl or MOM ethers) shield reactive sites during multi-step syntheses. Computational modeling (e.g., Fukui indices) predicts electrophilic/nucleophilic hotspots to guide experimental design .

Q. How does the 2-methoxyethoxy substituent influence electronic properties and interactions with biological targets?

- Methodological Answer : The electron-donating methoxyethoxy group increases electron density on the benzofuran ring, enhancing π-π stacking with aromatic residues in enzyme active sites. Structure-activity relationship (SAR) studies can compare analogs with varying substituents (e.g., methyl, halogen, or hydroxyl groups) to quantify binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations reveal conformational flexibility and hydration effects critical for target engagement .

Q. What scale-up strategies maintain yield and purity in synthesizing this compound?

- Methodological Answer : Continuous flow reactors minimize side reactions by ensuring precise temperature and mixing control. For example, telescoped reactions combining Mitsunobu etherification and esterification in flow systems reduce intermediate isolation steps. Process analytical technology (PAT), such as in-line IR monitoring, optimizes reaction parameters in real time. Green solvents (e.g., cyclopentyl methyl ether) improve sustainability without compromising yield .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.